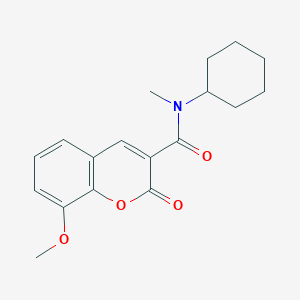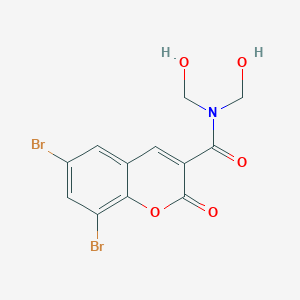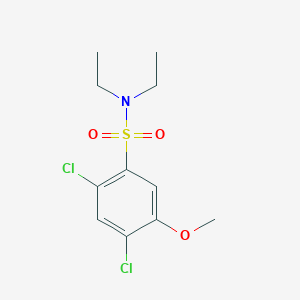
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide, also known as tolazamide, is a sulfonamide drug used to treat type 2 diabetes. The drug works by reducing blood sugar levels in the body and improving insulin sensitivity.
Aplicaciones Científicas De Investigación
Tolazamide has been extensively studied for its effectiveness in treating type 2 diabetes. Several clinical trials have shown that 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide significantly reduces blood sugar levels and improves insulin sensitivity in diabetic patients. Additionally, this compound has been studied for its potential use in treating other diseases such as cancer and Alzheimer's disease.
Mecanismo De Acción
Tolazamide works by stimulating the release of insulin from the pancreas and improving insulin sensitivity in the body. The drug targets the sulfonylurea receptor on the beta cells of the pancreas, which triggers the release of insulin. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide increases the number of insulin receptors on the body's cells, making them more sensitive to insulin.
Biochemical and Physiological Effects:
Tolazamide has several biochemical and physiological effects on the body. The drug reduces blood sugar levels by increasing insulin secretion and improving insulin sensitivity. Additionally, this compound can cause weight gain, hypoglycemia, and gastrointestinal side effects such as nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tolazamide has several advantages for lab experiments. The drug is readily available and relatively inexpensive, making it a popular choice for diabetes research. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has a well-established mechanism of action and has been extensively studied for its effectiveness in treating type 2 diabetes.
However, there are also limitations to using this compound in lab experiments. The drug can cause hypoglycemia, which can be dangerous in animal studies. Additionally, this compound has limited effectiveness in treating type 1 diabetes and may not be suitable for all types of diabetes research.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide. One area of interest is the drug's potential use in treating other diseases such as cancer and Alzheimer's disease. Additionally, researchers are exploring new formulations of this compound that may improve its effectiveness and reduce side effects. Finally, there is ongoing research into the mechanisms of action of this compound and how it can be used to improve diabetes treatment.
Métodos De Síntesis
Tolazamide can be synthesized by reacting 2,4-dichloro-5-methoxybenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide.
Propiedades
Fórmula molecular |
C11H15Cl2NO3S |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-4-14(5-2)18(15,16)11-7-10(17-3)8(12)6-9(11)13/h6-7H,4-5H2,1-3H3 |
Clave InChI |
HQVHCZWFHVSOCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)Cl |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
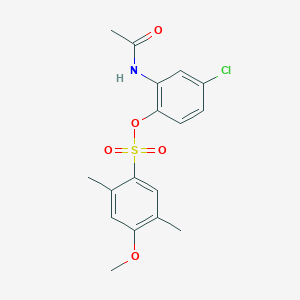
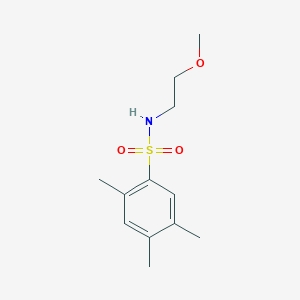
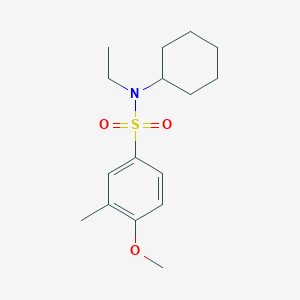
![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
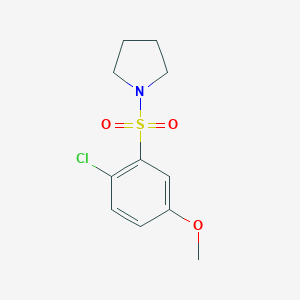
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)
